molecular formula C7H13Cl2N3 B1437413 5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride CAS No. 2173135-18-5

5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride

Cat. No. B1437413
M. Wt: 210.1 g/mol
InChI Key: BPPOZVKCXTVITL-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered ring with a nitrogen atom . It’s a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The pyrrolidine ring is attractive due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

While specific synthesis methods for “5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride” are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom . This structure allows for a high degree of structural diversity, which is beneficial in drug design .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions to obtain various alkynyl-4-(ethoxycarbonyl)pyrazoles. These synthons further cyclized to afford different condensed pyrazoles, showcasing the versatility of pyrazole derivatives in synthesizing complex heterocyclic systems (Arbačiauskienė et al., 2011).

  • Regioselective Synthesis for Antiproliferative Agents : Novel 1-aryl-3, 5-bis(het) aryl pyrazole derivatives have been synthesized with significant regioselectivity. These compounds were evaluated against various cancer cell lines, indicating the potential of pyrazole derivatives as anticancer agents (Ananda et al., 2017).

  • Development of Multidentate Pyrazolate Ligands : Functional pyrazole derivatives serve as starting materials for preparing a series of 3,5-donor-substituted multifunctional pyrazole compounds. These compounds act as ligand scaffolds for the assembly of bimetallic complexes, indicating their importance in coordination chemistry (Röder et al., 2001).

Biomedical Applications

  • Antiproliferative Activity : Pyrazole moiety has been identified as a significant heterocyclic compound in pharmaceutical chemistry. Specific pyrazole derivatives have shown maximum cytotoxic effects against breast cancer and leukemic cells, indicating their potential as small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).

  • Kinase-Focused Library Development : 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, an analog of pyrazole derivatives, have been explored as a promising scaffold for drug discovery, particularly for ATP competitive binding to kinase enzymes. This showcases the potential of pyrazole derivatives in developing targeted therapies for cancer and other diseases (Smyth et al., 2010).

properties

IUPAC Name

5-pyrrolidin-3-yl-1H-pyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-3-8-5-6(1)7-2-4-9-10-7;;/h2,4,6,8H,1,3,5H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPOZVKCXTVITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride

CAS RN

2173135-18-5
Record name 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride
Reactant of Route 2
5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride
Reactant of Route 3
5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride
Reactant of Route 4
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5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride
Reactant of Route 5
5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride
Reactant of Route 6
5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride

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